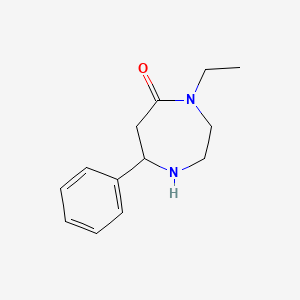
4-Ethyl-7-phenyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-7-phenyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane family Diazepanes are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological properties and pharmaceutical importance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-7-phenyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular reductive amination of aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of the diazepane ring with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow chemistry. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction conditions and minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-7-phenyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diazepane ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Ethyl-7-phenyl-1,4-diazepan-5-one can be compared to other diazepane derivatives, such as:
- 7-Phenyl-1,4-diazepan-5-one
- 1,4-Diazepane
- 1-Ethyl-4-phenyl-1,5-diazepan-5-one
Propriétés
Numéro CAS |
89044-82-6 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-ethyl-7-phenyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C13H18N2O/c1-2-15-9-8-14-12(10-13(15)16)11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
Clé InChI |
RYOYREYWPZATMA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCNC(CC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
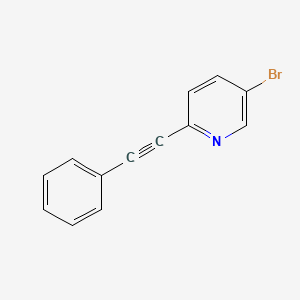
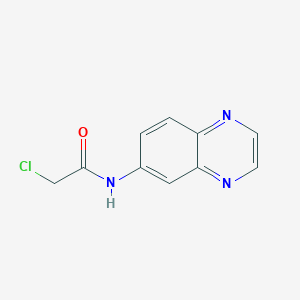
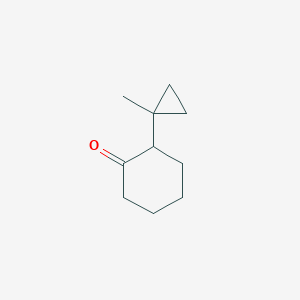

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
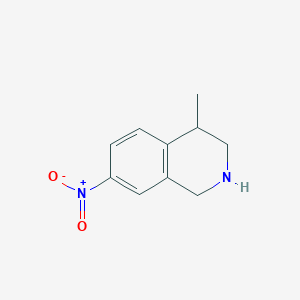

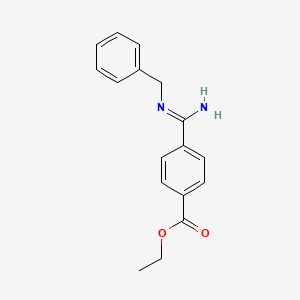
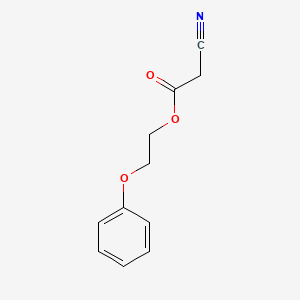
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
